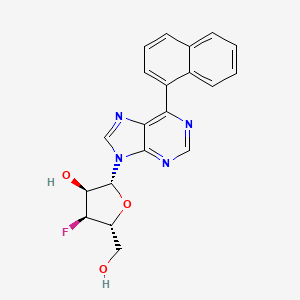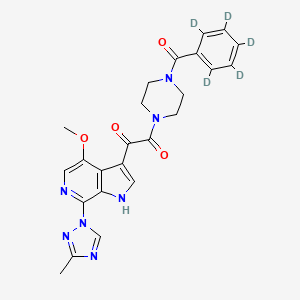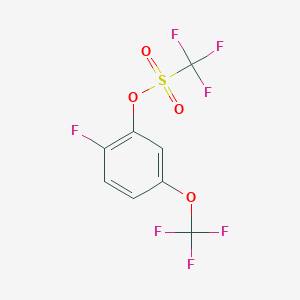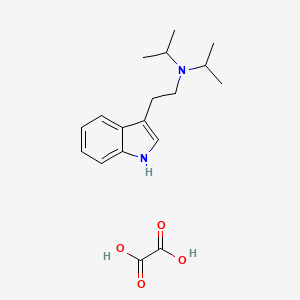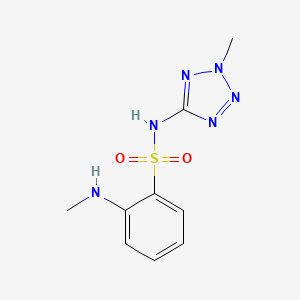
5-Formylheptanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Formylheptanoic Acid: is an organic compound with the molecular formula C8H14O3 . It is a carboxylic acid derivative characterized by the presence of a formyl group (-CHO) attached to the fifth carbon of a heptanoic acid chain. This compound is used as an intermediate in various chemical syntheses and has applications in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Formylheptanoic Acid can be synthesized through several methods, including:
Oxidation of Heptanal: Heptanal can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield this compound.
Grignard Reaction: A Grignard reagent, such as heptanoyl magnesium bromide, can react with carbon dioxide (CO2) to form a carboxylate intermediate, which is then acidified to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Formylheptanoic Acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to an alcohol group using reducing agents like sodium borohydride (NaBH4).
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alcohols, amines, and other nucleophiles in the presence of catalysts
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Formylheptanoic Acid is used as an intermediate in the synthesis of complex organic molecules and polymers. It serves as a building block for the production of various chemical compounds.
Biology: In biological research, this compound is used to study metabolic pathways and enzyme reactions involving carboxylic acids and aldehydes.
Medicine: The compound is investigated for its potential therapeutic applications, including its role in drug synthesis and as a precursor for bioactive molecules.
Industry: this compound is used in the production of plasticizers, lubricants, and solvents. It is also employed in the manufacture of fragrances and flavorings.
Wirkmechanismus
The mechanism of action of 5-Formylheptanoic Acid involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Heptanoic Acid: A straight-chain carboxylic acid without the formyl group.
5-Hydroxyheptanoic Acid: A derivative with a hydroxyl group instead of a formyl group.
5-Carboxyheptanoic Acid: An oxidized form with an additional carboxylic acid group.
Uniqueness: 5-Formylheptanoic Acid is unique due to the presence of both a formyl group and a carboxylic acid group, allowing it to participate in a wide range of chemical reactions and making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H14O3 |
|---|---|
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
5-formylheptanoic acid |
InChI |
InChI=1S/C8H14O3/c1-2-7(6-9)4-3-5-8(10)11/h6-7H,2-5H2,1H3,(H,10,11) |
InChI-Schlüssel |
XXNLROIGDJWSHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCCC(=O)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2'R)-2'-Deoxy-3',5'-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-uridine](/img/structure/B13437793.png)


![6-Bromo-thieno[3,4-d]-1,3-dioxol-4-amine](/img/structure/B13437806.png)
